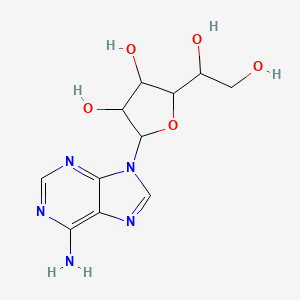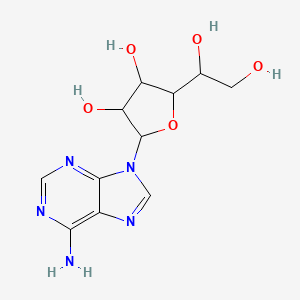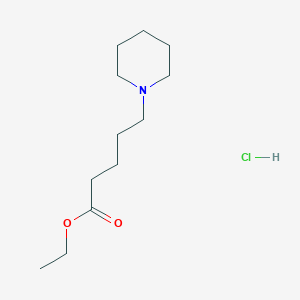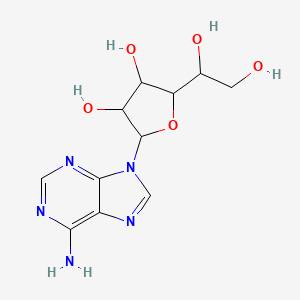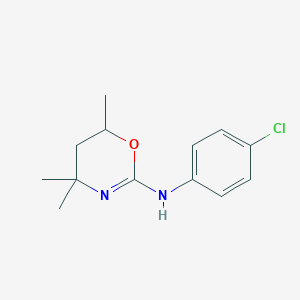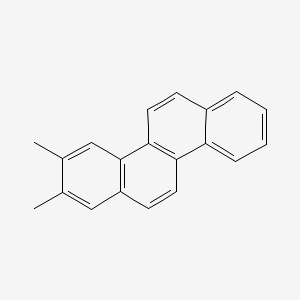
2,3-Dimethylchrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C20H16 It is a derivative of chrysene, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the chrysene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C to ensure optimal yield and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high efficiency and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions: 2,3-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of this compound-1,2-quinone.
Reduction: Formation of 2,3-dimethyl-1,2,3,4-tetrahydrochrysene.
Substitution: Formation of 2,3-dimethyl-4-chlorochrysene or 2,3-dimethyl-4-ethylchrysene.
科学研究应用
2,3-Dimethylchrysene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs. It is also used in the synthesis of more complex organic molecules.
Biology: Investigated for its potential carcinogenic and mutagenic properties. Studies have shown that it can form DNA adducts, leading to mutations and cancer.
Medicine: Explored for its potential use in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Used in the production of dyes, pigments, and other organic materials. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,3-Dimethylchrysene involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive intermediates, such as diol epoxides, which can interact with DNA and form adducts. These DNA adducts can cause mutations, leading to carcinogenesis. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of CYP1A1 and other enzymes involved in the metabolism of PAHs.
相似化合物的比较
2,3-Dimethylchrysene can be compared with other similar compounds, such as:
- 1,2-Dimethylchrysene
- 1,11-Dimethylchrysene
- 5,7-Dimethylchrysene
These compounds share similar structural features but differ in the position of the methyl groups. The unique positioning of the methyl groups in this compound affects its reactivity, metabolic activation, and biological activity. For example, 1,11-Dimethylchrysene has been shown to have different carcinogenic properties compared to this compound .
属性
CAS 编号 |
63019-22-7 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
2,3-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-11-16-8-10-18-17-6-4-3-5-15(17)7-9-19(18)20(16)12-14(13)2/h3-12H,1-2H3 |
InChI 键 |
LJVLHKHBUZWKTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)C3=C(C=C2)C4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


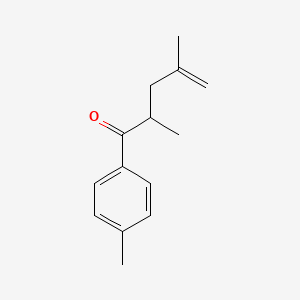
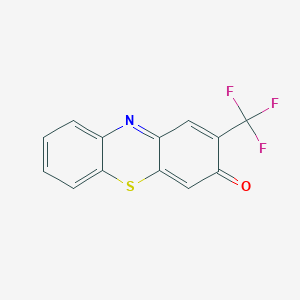


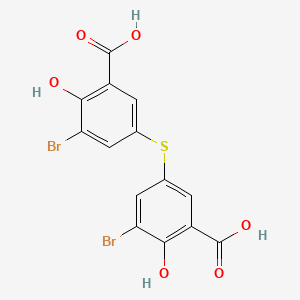
![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
